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Introduction

Cyclopentyl 2-pyridyl ketone, also known by its systematic IUPAC name (cyclopentyl)
(pyridin-2-yl)methanone and synonym 2-cyclopentanecarbonylpyridine, is a chemical
compound with the molecular formula C11H13NO.[1] This molecule, featuring a cyclopentyl ring
linked to a pyridine ring through a ketone functional group, serves as a versatile scaffold in
organic synthesis and holds potential for investigation in medicinal chemistry. This technical
guide provides a comprehensive overview of its molecular structure, physicochemical
properties, and key analytical and synthetic considerations.

Molecular Structure and Identification

The core structure of cyclopentyl 2-pyridyl ketone consists of a five-membered cyclopentane
ring and a six-membered pyridine ring, connected by a carbonyl group. The nitrogen atom in
the pyridine ring is at position 2 relative to the ketone substituent.
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Identifier Value

IUPAC Name (Cyclopentyl)(pyridin-2-yl)methanone
Synonyms 2-Cyclopentanecarbonylpyridine

CAS Number 157592-43-3

Molecular Formula C11H13NO[1]

SMILES C1CCC(C1)C(=0)C2=CC=CC=N2[1]

InChi INChl=1S/C11H13NO/c13-11(9-5-1-2-6-9)10-7-

3-4-8-12-10/h3-4,7-9H,1-2,5-6H2

InChlKey STBHDACSUPGHPA-UHFFFAOYSA-N

Physicochemical and Spectroscopic Data

Detailed experimental data for the physicochemical properties of cyclopentyl 2-pyridyl ketone
are not readily available in the public domain. However, computational predictions and data
from analogous structures provide valuable insights.

Property Value Source
Molecular Weight 175.23 g/mol [1]
Topological Polar Surface Area )
29.96 A2 Computational

(TPSA)
logP (Octanol-Water Partition ]

o 2.45 Computational
Coefficient)
Hydrogen Bond Donors 0 Computational
Hydrogen Bond Acceptors 2 Computational
Rotatable Bonds 2 Computational

Spectroscopic Characterization:
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While specific spectra for cyclopentyl 2-pyridyl ketone are not publicly available, the
expected spectroscopic features can be inferred from its structure and general principles of
spectroscopy for ketones.

e 1H NMR: The spectrum would be expected to show multiplets for the cyclopentyl protons,
and distinct aromatic signals for the protons on the pyridine ring.

e 13C NMR: The carbonyl carbon would exhibit a characteristic signal in the downfield region
(typically 190-220 ppm). Signals for the carbons of the cyclopentyl and pyridine rings would
also be present in their respective expected regions.

« Infrared (IR) Spectroscopy: A strong absorption band characteristic of the C=0 stretching
vibration of the ketone would be prominent, typically in the range of 1680-1715 cm™1.

o Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+)
corresponding to the molecular weight of the compound. Fragmentation patterns would likely
involve cleavage at the bonds adjacent to the carbonyl group.

Experimental Protocols

Detailed, peer-reviewed experimental protocols for the synthesis, purification, and analysis of
cyclopentyl 2-pyridyl ketone are not currently available. However, general methodologies for
the synthesis of similar aryl ketones can be adapted. A plausible synthetic approach is outlined
below as a representative example.

Example Synthetic Workflow:
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General Synthetic and Analytical Workflow for a Pyridyl Ketone
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Grignard Reagent Formation
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Purification & Analysis

Purification
(e.g., Column Chromatography)

:
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:

Purity Assessment
(HPLC, GC)
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Caption: A generalized workflow for the synthesis and analysis of a pyridyl ketone.
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Methodology for a Representative Synthesis (Grignard Reaction):

Grignard Reagent Preparation: In a flame-dried, three-necked flask under an inert
atmosphere (e.g., argon or nitrogen), magnesium turnings are suspended in anhydrous
diethyl ether. A solution of 2-bromopyridine in anhydrous diethyl ether is added dropwise to
initiate the formation of the Grignard reagent, 2-pyridylmagnesium bromide.

Reaction with Aldehyde: The freshly prepared Grignard reagent is cooled in an ice bath. A
solution of cyclopentanecarboxaldehyde in anhydrous diethyl ether is then added dropwise
with stirring. The reaction is allowed to proceed to completion, typically monitored by thin-
layer chromatography (TLC).

Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of
ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with
diethyl ether. The combined organic layers are washed with brine, dried over anhydrous
sodium sulfate, and the solvent is removed under reduced pressure to yield the crude
secondary alcohol.

Oxidation: The crude alcohol is dissolved in a suitable solvent (e.g., dichloromethane). An
oxidizing agent, such as pyridinium chlorochromate (PCC) or a Swern oxidation protocol, is
then used to oxidize the secondary alcohol to the corresponding ketone, cyclopentyl 2-
pyridyl ketone.

Purification: The crude ketone is purified by column chromatography on silica gel using an
appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure
product.

Analytical Methods:

o High-Performance Liquid Chromatography (HPLC): Purity assessment can be performed
using a reversed-phase C18 column with a mobile phase gradient of water and acetonitrile,
with detection by UV spectroscopy.

e Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to confirm the
molecular weight and purity of the compound. The fragmentation pattern observed in the
mass spectrum can provide structural information.
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» Nuclear Magnetic Resonance (NMR) Spectroscopy: *H and 3C NMR spectroscopy are
essential for confirming the chemical structure of the final product.

« Infrared (IR) Spectroscopy: IR spectroscopy can be used to verify the presence of the ketone
functional group.

Biological Activity and Drug Development Potential

As of the current literature, there is no specific information available regarding the biological
activity or potential applications in drug development for cyclopentyl 2-pyridyl ketone.
However, the pyridine ring is a common motif in many biologically active compounds and
approved drugs.[2] The presence of this heterocycle suggests that cyclopentyl 2-pyridyl
ketone and its derivatives could be of interest for screening in various biological assays.

The broader class of cyclopentenone-containing molecules has been shown to exhibit a range
of biological activities, including anti-inflammatory, cytostatic, and enzyme inhibitory effects.[1]
[3] While cyclopentyl 2-pyridyl ketone is not a cyclopentenone, the structural similarity of the
five-membered ring warrants further investigation into its potential biological properties.

Conclusion

Cyclopentyl 2-pyridyl ketone is a well-defined chemical entity with potential for further
exploration in synthetic and medicinal chemistry. While detailed experimental data and
biological activity studies are currently lacking in the public domain, this guide provides a
foundational understanding of its structure, predicted properties, and potential avenues for its
synthesis and analysis. The presence of the pyridyl moiety, a known pharmacophore, suggests
that this compound and its derivatives may be valuable starting points for the discovery of
novel bioactive molecules. Further research is needed to fully elucidate its chemical and
biological characteristics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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